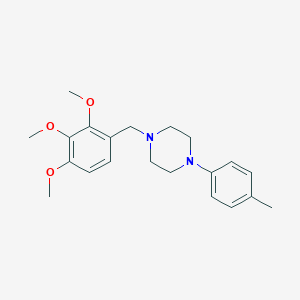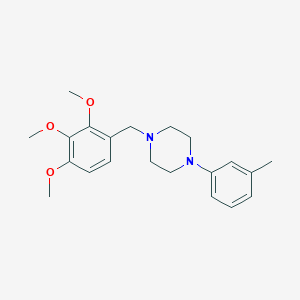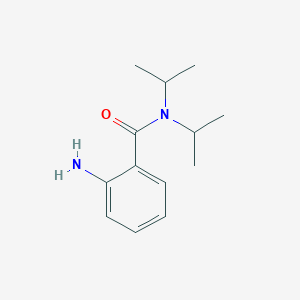![molecular formula C18H13ClN2O2S B281930 N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)
N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide, commonly known as CTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the thiazole family of compounds and has been found to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Wirkmechanismus
The exact mechanism of action of CTB is not fully understood. However, it has been proposed that CTB exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines and the activation of NF-κB. CTB has also been shown to inhibit the expression of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
CTB has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. CTB has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in LPS-stimulated macrophages. CTB has also been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a crucial role in the regulation of inflammatory responses. CTB has been shown to inhibit the expression of COX-2, which is an enzyme that plays a key role in the production of prostaglandins, which are involved in the regulation of inflammation. CTB has been shown to possess analgesic properties, and it has been proposed that this effect may be due to its ability to inhibit the production of prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
CTB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. CTB has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties, which make it an attractive candidate for further research. However, there are also some limitations to using CTB in lab experiments. The exact mechanism of action of CTB is not fully understood, and more research is needed to elucidate its pharmacological effects. Additionally, there may be some potential side effects associated with the use of CTB, which need to be investigated further.
Zukünftige Richtungen
There are several future directions for the research on CTB. One potential application of CTB is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. CTB has been shown to possess anti-inflammatory properties, and it may be a promising candidate for further research in this area. Additionally, CTB has been shown to possess anti-tumor properties, and it may have potential as a cancer therapeutic. Further research is needed to investigate the potential therapeutic applications of CTB and to elucidate its mechanism of action.
Synthesemethoden
The synthesis of CTB involves the reaction of 4-chlorobenzoyl chloride with 4-methyl-2-aminothiazole in the presence of a base, followed by the reaction of the resulting intermediate with benzoyl chloride. The final product is obtained by recrystallization from a suitable solvent. The synthesis of CTB has been reported in several research articles, and the procedure is relatively simple and efficient.
Wissenschaftliche Forschungsanwendungen
CTB has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. CTB has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. CTB has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), which is a transcription factor that plays a crucial role in the regulation of inflammatory responses.
Eigenschaften
Molekularformel |
C18H13ClN2O2S |
|---|---|
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H13ClN2O2S/c1-11-16(15(22)12-7-9-14(19)10-8-12)24-18(20-11)21-17(23)13-5-3-2-4-6-13/h2-10H,1H3,(H,20,21,23) |
InChI-Schlüssel |
PTPUKSAHXVLVJQ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1-methyl-1H-benzimidazole](/img/structure/B281852.png)
![N-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-N-[4-(4-morpholinyl)phenyl]amine](/img/structure/B281853.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B281854.png)
![1-benzyl-2-[(4-benzyl-1-piperazinyl)methyl]-5-chloro-1H-benzimidazole](/img/structure/B281855.png)
![4-{4-[(1-benzyl-5-chloro-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B281856.png)
![N-{4-[4-(4-chlorophenyl)-1-piperazinyl]phenyl}-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B281858.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)

![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![4-{2-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-3-methyl-4-oxo-2-butenoic acid](/img/structure/B281866.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281869.png)